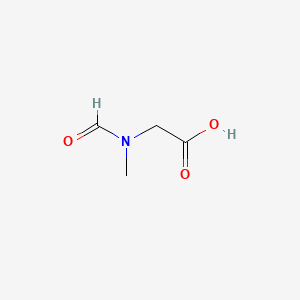
N-Formyl-N-methylglycine
Cat. No. B3052104
Key on ui cas rn:
38456-66-5
M. Wt: 117.1 g/mol
InChI Key: CGENPBMSAIVDAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05684161
Procedure details


The same procedure as in Example 1 was carried out using 15.64 g (0.134 mole) of N-formylsarcosine, 49.00 g (0.499 mole) of ethyl propiolate, and 107 ml of acetic anhydride to obtain 18.08 g (yield 88.4%) of the title compound.



Name
Yield
88.4%
Identifiers


|
REACTION_CXSMILES
|
[CH:1]([N:3]([CH2:5][C:6](O)=O)C)=O.[C:9]([O:13][CH2:14][CH3:15])(=[O:12])[C:10]#[CH:11]>C(OC(=O)C)(=O)C>[CH3:1][N:3]1[CH:5]=[CH:6][C:10]([C:9]([O:13][CH2:14][CH3:15])=[O:12])=[CH:11]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15.64 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)N(C)CC(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
49 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C#C)(=O)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
107 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1C=C(C=C1)C(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 18.08 g | |
| YIELD: PERCENTYIELD | 88.4% | |
| YIELD: CALCULATEDPERCENTYIELD | 88.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
